(Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine
Overview
Description
(Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine: is a chemical compound known for its role as an impurity in Tenofovir, an antiretroviral drug. It is also referred to as 9-propenyladenine and is a derivative of adenine, a purine base found in DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine involves the alkylation of adenine with propenyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the alkylation process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves stringent quality control measures to ensure the purity of the compound, particularly to limit the presence of mutagenic impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the propenyl group
Reduction: Formation of reduced derivatives
Substitution: Formation of substituted adenine derivatives
Scientific Research Applications
Chemistry: In chemistry, (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine is used as a reference standard and impurity marker in the synthesis and quality control of Tenofovir .
Biology: The compound is studied for its interactions with biological molecules, particularly nucleic acids, due to its structural similarity to adenine .
Medicine: As an impurity in Tenofovir, it is crucial to monitor and control its levels to ensure the safety and efficacy of the drug .
Industry: In the pharmaceutical industry, it is used in the development and quality control of antiretroviral drugs .
Mechanism of Action
The mechanism of action of (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. Its structural similarity to adenine allows it to be incorporated into DNA and RNA, potentially leading to mutations and other cellular effects .
Comparison with Similar Compounds
- 9-Allyl-9H-purin-6-amine
- 9-Benzyl-9H-purin-6-amine
- 9-(1,1-dimethyl-2-propenyl)-9H-purin-6-amine
Uniqueness: (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine is unique due to its specific propenyl substitution, which imparts distinct chemical and biological properties compared to other adenine derivatives .
Properties
IUPAC Name |
9-prop-1-enylpurin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWCANXGLNLMJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CN1C=NC2=C(N=CN=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296376 | |
Record name | 9-(1-Propen-1-yl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4121-40-8 | |
Record name | 9-(1-Propen-1-yl)-9H-purin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4121-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(1-Propen-1-yl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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